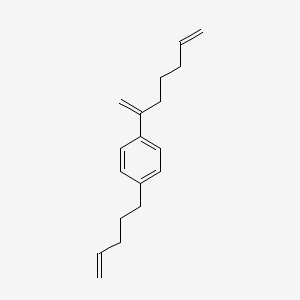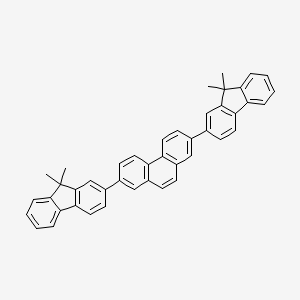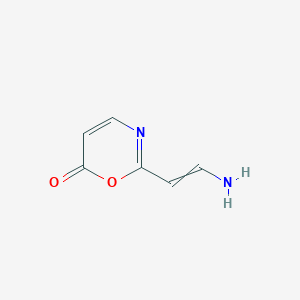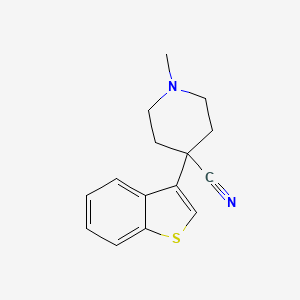![molecular formula C48H36BN9 B12519608 Tris[4-[bis(2-pyridyl)amino]phenyl]borane CAS No. 820260-72-8](/img/structure/B12519608.png)
Tris[4-[bis(2-pyridyl)amino]phenyl]borane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris[4-[bis(2-pyridyl)amino]phenyl]borane is a complex organoboron compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes three bis(2-pyridyl)amino groups attached to a central borane core. The presence of pyridyl groups imparts unique electronic properties, making it a valuable compound for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris[4-[bis(2-pyridyl)amino]phenyl]borane typically involves the reaction of boron trihalides with bis(2-pyridyl)amine derivatives. A common method includes the use of boron trichloride (BCl3) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, often at low temperatures to prevent decomposition .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .
化学反应分析
Types of Reactions: Tris[4-[bis(2-pyridyl)amino]phenyl]borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or ozone, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridyl groups can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), ozone (O3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Palladium or nickel catalysts for cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to boronic acids, while reduction can yield borohydrides .
科学研究应用
Tris[4-[bis(2-pyridyl)amino]phenyl]borane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and imaging agents.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
作用机制
The mechanism by which Tris[4-[bis(2-pyridyl)amino]phenyl]borane exerts its effects is primarily through its ability to coordinate with metal ions and form stable complexes. The pyridyl groups act as electron donors, stabilizing the borane core and facilitating interactions with various molecular targets. This coordination ability is crucial in its applications in catalysis and materials science .
相似化合物的比较
Tris(2-pyridylmethyl)amine: Similar in structure but with different electronic properties due to the presence of methyl groups.
Tris(4-(pyridin-4-yl)phenyl)amine: Another related compound with variations in the positioning of pyridyl groups.
Uniqueness: Tris[4-[bis(2-pyridyl)amino]phenyl]borane stands out due to its unique combination of pyridyl groups and borane core, which imparts distinct electronic and coordination properties. This makes it particularly valuable in applications requiring precise control over electronic interactions and stability .
属性
CAS 编号 |
820260-72-8 |
|---|---|
分子式 |
C48H36BN9 |
分子量 |
749.7 g/mol |
IUPAC 名称 |
N-[4-bis[4-(dipyridin-2-ylamino)phenyl]boranylphenyl]-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C48H36BN9/c1-7-31-50-43(13-1)56(44-14-2-8-32-51-44)40-25-19-37(20-26-40)49(38-21-27-41(28-22-38)57(45-15-3-9-33-52-45)46-16-4-10-34-53-46)39-23-29-42(30-24-39)58(47-17-5-11-35-54-47)48-18-6-12-36-55-48/h1-36H |
InChI 键 |
CBQVOMOYBBZRER-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)N(C2=CC=CC=N2)C3=CC=CC=N3)(C4=CC=C(C=C4)N(C5=CC=CC=N5)C6=CC=CC=N6)C7=CC=C(C=C7)N(C8=CC=CC=N8)C9=CC=CC=N9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12519533.png)


![[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium](/img/structure/B12519546.png)
![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B12519556.png)
![N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine](/img/structure/B12519570.png)
![3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12519573.png)
![Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12519577.png)
![1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12519583.png)


![3-Methyl-1-(4-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12519599.png)

